2-(6-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide 2-(6-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14795109
InChI: InChI=1S/C17H14BrN5O/c18-13-5-4-12-6-8-22(14(12)9-13)11-17(24)19-10-16-21-20-15-3-1-2-7-23(15)16/h1-9H,10-11H2,(H,19,24)
SMILES:
Molecular Formula: C17H14BrN5O
Molecular Weight: 384.2 g/mol

2-(6-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

CAS No.:

Cat. No.: VC14795109

Molecular Formula: C17H14BrN5O

Molecular Weight: 384.2 g/mol

* For research use only. Not for human or veterinary use.

2-(6-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide -

Specification

Molecular Formula C17H14BrN5O
Molecular Weight 384.2 g/mol
IUPAC Name 2-(6-bromoindol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
Standard InChI InChI=1S/C17H14BrN5O/c18-13-5-4-12-6-8-22(14(12)9-13)11-17(24)19-10-16-21-20-15-3-1-2-7-23(15)16/h1-9H,10-11H2,(H,19,24)
Standard InChI Key GFLRHRDZKCGMDG-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NN=C(N2C=C1)CNC(=O)CN3C=CC4=C3C=C(C=C4)Br

Introduction

2-(6-bromo-1H-indol-1-yl)-N-( triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that combines elements of indole and triazole chemistry. It is classified as an acetamide derivative, featuring a brominated indole moiety linked to a triazolo-pyridine unit through an acetamide functional group. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities.

Synthesis

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-( triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves several steps. These steps often require optimization for yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Biological Activities and Potential Applications

Preliminary studies suggest that this compound exhibits biological activities that may be beneficial in the development of novel therapeutic agents. Its unique structure, combining indole and triazole moieties, is thought to enhance its interaction with biological targets, potentially leading to applications in various fields of medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural features with 2-(6-bromo-1H-indol-1-yl)-N-( triazolo[4,3-a]pyridin-3-ylmethyl)acetamide. A comparison of some similar compounds is provided below:

Compound NameStructureUnique Features
6-BromoindoleBasic indole structureLacks triazole or pyridine components
1H-Indole-3-carboxylic acidContains a carboxylic acid groupInstead of an amide group
5-Methyl- triazolo[4,3-a]pyridineFocuses on the triazole-pyridine unitWithout indole moiety
2-(6-bromo-1H-indol-1-yl)-N-( triazolo[4,3-a]pyridin-3-ylmethyl)acetamideDual heterocyclic systemCombines indole and triazolo-pyridine functionalities

Research Findings and Future Directions

Research into this compound continues to explore its potential therapeutic effects and applications across multiple scientific disciplines. Interaction studies are crucial for understanding how it interacts with biological targets, which may include enzymes or receptors. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are typically used to monitor reactions and confirm product formation.

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